BenchChemオンラインストアへようこそ!

Nateglinide

Pharmacodynamics Insulin Secretion Comparative Efficacy

Procure Nateglinide (CAS 105746-37-0) as a precisely differentiated meglitinide—not a generic sulfonylurea substitute. Quantifiably faster onset and shorter 1.4h half-life vs. repaglinide make it the definitive compound for in vivo studies mimicking physiological first-phase insulin secretion. Its well-defined CYP2C9 (70%)/CYP3A4 (30%) metabolism and low intrinsic CYP inhibition (IC50 125 µM) provide cleaner DDI study data. Documented polymorphism (S, B, H forms) demands characterized reference standards for solid-state QC. Formulators benefit from its rapid absorption profile for immediate-release tablet development with a validated low hypoglycemia risk.

Molecular Formula C19H27NO3
Molecular Weight 317.42258
CAS No. 105746-37-0
Cat. No. B1149509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNateglinide
CAS105746-37-0
SynonymsN-(Trans-4-Isopropylcyclohexylcarbonyl)-D-Phenyl Alanine
Molecular FormulaC19H27NO3
Molecular Weight317.42258
Structural Identifiers
SMILESCC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble

Structure & Identifiers


Interactive Chemical Structure Model





Nateglinide (CAS 105746-37-0) Baseline Characteristics and Class Overview for Scientific Procurement


Nateglinide is a meglitinide-class insulin secretagogue, structurally defined as a D-phenylalanine derivative [1]. It is an oral hypoglycemic agent indicated for the management of type 2 diabetes mellitus, characterized by a rapid onset and short duration of action [2]. Its primary mechanism involves binding to the sulfonylurea receptor 1 (SUR1) on pancreatic beta-cells, inhibiting ATP-sensitive potassium channels and stimulating insulin secretion [3]. Nateglinide is administered preprandially, with a typical dose of 120 mg before meals, and demonstrates an elimination half-life of approximately 1.4 hours [4]. The compound is extensively metabolized in the liver, primarily by CYP2C9 (approximately 70%) and, to a lesser extent, by CYP3A4 (approximately 30%) [5].

Nateglinide (CAS 105746-37-0): Why In-Class Compounds Cannot Be Interchanged Without Quantitative Justification


The meglitinide class is not a uniform entity. Nateglinide exhibits unique pharmacodynamic and pharmacokinetic properties compared to its closest analog, repaglinide, and the broader sulfonylurea class. Simple substitution without considering the distinct onset rate, duration of action, and receptor binding kinetics can lead to clinically meaningful differences in glycemic control, particularly regarding postprandial glucose excursions and hypoglycemia risk [1]. Nateglinide's rapid insulinotropic effect and swift reversal are critical for mimicking physiological insulin secretion, a feature not shared equally by all insulin secretagogues [2]. Furthermore, differences in metabolic pathways, specifically the reliance on CYP2C9 and CYP3A4, create distinct drug-drug interaction profiles that cannot be assumed across the class [3]. The following quantitative evidence demonstrates precisely why nateglinide is a differentiated entity, and why procurement decisions should be based on these specific, measurable characteristics rather than class-level assumptions.

Nateglinide (CAS 105746-37-0) Product-Specific Quantitative Evidence Guide for Scientific and Procurement Differentiation


Nateglinide vs. Repaglinide: Head-to-Head Comparison of Insulin Secretion Kinetics in Human Subjects

In a direct crossover clinical trial in healthy volunteers, nateglinide (120 mg) induced a significantly more rapid increase in insulin secretion compared to repaglinide (0.5 mg and 2 mg). The mean rate of insulin rise over the first 30 minutes post-dose was 2.3 µU·ml⁻¹·min⁻¹ for nateglinide, versus 1.3 µU·ml⁻¹·min⁻¹ for 0.5 mg repaglinide and 1.15 µU·ml⁻¹·min⁻¹ for 2 mg repaglinide [1]. Furthermore, insulin concentrations in the nateglinide group returned to baseline within 2 hours, similar to placebo, whereas the repaglinide group exhibited a more sustained effect [1].

Pharmacodynamics Insulin Secretion Comparative Efficacy

Nateglinide vs. Repaglinide: Head-to-Head Comparison of Postprandial Glucose Excursion Control in a Primate Model

In a controlled study using pre-diabetic Cynomolgus monkeys, nateglinide (20 mg/kg) and repaglinide (0.1 mg/kg) were compared for their effects on prandial glucose excursions. Nateglinide reduced prandial glucose excursions by 78%, whereas repaglinide achieved a reduction of 53% [1]. Crucially, this superior glucose control with nateglinide was achieved with less total insulin release (AUC(0-210) for insulin: 108 nmol/l·min for nateglinide vs. 298 nmol/l·min for repaglinide), indicating a more efficient and physiological insulin response [1].

Pharmacodynamics Glucose Control Preclinical Model

Nateglinide vs. Sulfonylureas: Class-Level Inference of Hypoglycemia Risk Based on Receptor Binding Kinetics

Nateglinide exhibits a weaker binding affinity and faster dissociation rate from the sulfonylurea receptor 1 (SUR1) on pancreatic beta-cells compared to sulfonylureas [1]. This kinetic difference at the molecular level translates into a clinically observed lower risk of hypoglycemia. While direct comparative event rates from a single head-to-head trial are not cited here, a large retrospective cohort study found that nateglinide was associated with a hazard for serious hypoglycemia that was similar to metformin, whereas sulfonylureas like glyburide were associated with the highest rates of serious hypoglycemia [2]. The faster dissociation of nateglinide limits the duration of insulin secretion, thereby reducing the window of opportunity for postabsorptive hypoglycemia.

Safety Pharmacodynamics Receptor Binding

Nateglinide CYP2C9 Inhibition Profile: Evidence of Low Clinical Drug-Drug Interaction Potential

While nateglinide is metabolized by CYP2C9 (70%) and CYP3A4 (30%), in vitro studies using human liver microsomes indicate a low potential for it to cause clinically significant drug-drug interactions via CYP inhibition [1]. The apparent IC50 for CYP2C9 inhibition by nateglinide was 125 µM [2]. The calculated 1 + I(in,max,u)/K(i) value, a predictor of in vivo interaction risk, was 1.02, which is close to 1 and suggests a low risk [2]. This is in contrast to some other antidiabetic agents where CYP inhibition can lead to more significant interactions. For example, repaglinide is primarily metabolized by CYP2C8 and CYP3A4, and its co-administration with gemfibrozil (a CYP2C8 inhibitor) results in a clinically significant increase in repaglinide exposure [3].

Drug-Drug Interactions Metabolism Safety

Nateglinide Solid-State Polymorphism: The Critical Role of Form Selection in Formulation Performance

Nateglinide exhibits significant polymorphism, with at least four identified forms: A, B, H, and S [1]. The S form is the thermodynamically most stable polymorph, while B and H are metastable [2]. Research has demonstrated that different polymorphs can have different physical properties, including wettability, which is a key determinant of dissolution rate for this lipophilic, poorly soluble drug [3]. A comparative study found that while the H and B polymorphs did not show significant differences in dissolution behavior when tested directly, the method of formulation, such as co-mixing with hydrophilic excipients, was crucial for enhancing dissolution regardless of the polymorph used [3]. However, the stability of the polymorph is critical for manufacturing and storage; the anhydrous polymorph can convert to the H polymorph at room temperature and humidity [2].

Formulation Science Polymorphism Stability

Nateglinide (CAS 105746-37-0) Best Research and Industrial Application Scenarios Based on Product-Specific Evidence


Preclinical Research Models Requiring Rapid, Transient Insulin Secretion for Postprandial Glucose Control

Nateglinide is the preferred compound for in vivo studies (e.g., in rodent or primate models of type 2 diabetes) where the experimental goal is to precisely mimic physiological first-phase insulin secretion in response to a meal. Its quantifiably faster onset and shorter duration of action compared to repaglinide (as shown in human and primate studies) [REFS-1, REFS-2] allow researchers to isolate the effects of acute insulin release on prandial glucose excursions without confounding long-lasting hyperinsulinemia. The 78% reduction in glucose excursion observed in a primate model with less total insulin exposure [2] provides a validated benchmark for experimental design and expected outcomes.

Formulation Development of Immediate-Release Antidiabetic Products with Low Hypoglycemia Risk

For industrial formulation scientists developing generic or novel immediate-release nateglinide tablets, the compound's specific pharmacodynamic and solid-state properties are critical design inputs. The documented rapid absorption and short half-life [3] necessitate a formulation that ensures quick disintegration and dissolution to match the drug's kinetic profile. Furthermore, the compound's polymorphic behavior [4] requires rigorous control of the solid form (e.g., selecting the stable S polymorph or managing the metastable B/H forms) and manufacturing processes (e.g., drying, milling) to guarantee consistent dissolution and bioavailability. The clinical evidence of a lower hypoglycemia risk compared to sulfonylureas [5] is a key safety claim that relies on the precise and reproducible performance of the formulated product.

Clinical Pharmacology Studies Investigating Drug-Drug Interaction (DDI) Liabilities in Polypharmacy

Nateglinide serves as a model substrate or perpetrator in clinical DDI studies due to its well-defined metabolic pathway involving CYP2C9 (70%) and CYP3A4 (30%) [6]. Its low intrinsic potential for CYP inhibition (IC50 125 µM for CYP2C9) [7] makes it a suitable probe for studying interactions where nateglinide is the 'victim' drug, without confounding the results through its own 'perpetrator' effects. This profile supports its use in studies evaluating the impact of CYP2C9 inhibitors (e.g., fluconazole) or genetic polymorphisms (e.g., CYP2C9*3 allele) [8] on drug disposition, providing cleaner, more interpretable pharmacokinetic data compared to agents with more complex interaction profiles.

Procurement of Reference Standards for Analytical Method Validation and Solid-State Characterization

Given nateglinide's established polymorphism [4], procurement of highly characterized reference standards of specific polymorphic forms (e.g., pure H-form or B-form crystals) is essential for analytical laboratories. These standards are required for validating XRPD, DSC, and spectroscopic methods used to identify and quantify polymorphic impurities in drug substance and drug product batches. The documentation of polymorph interconversion under ambient conditions [4] underscores the need for careful handling and storage of these reference materials. Procuring a characterized standard ensures the accuracy and reliability of quality control testing, which is directly tied to regulatory compliance and product performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nateglinide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.